molecular formula C18H18N4OS B2931200 1-Benzoyl-3-(1-m-tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea CAS No. 162999-53-3

1-Benzoyl-3-(1-m-tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea

Cat. No. B2931200
CAS RN: 162999-53-3
M. Wt: 338.43
InChI Key: UMIJQQTWFQBMAH-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(1-m-tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

1-Benzoyl-3-(1-m-tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-tumor, and anti-diabetic properties. In addition, it has been studied for its potential as a therapeutic agent for Alzheimer's disease. In the field of materials science, this compound has been used as a ligand for the synthesis of metal complexes and as a building block for the preparation of supramolecular structures.

Mechanism Of Action

The mechanism of action of 1-Benzoyl-3-(1-m-tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea is still under investigation. However, it has been suggested that the compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of enzymes such as cyclooxygenase-2 and lipoxygenase. It has also been proposed that the compound may act as a metal chelator and inhibit the activity of metalloproteinases, which are involved in the degradation of extracellular matrix.
Biochemical and Physiological Effects:
Studies have shown that 1-Benzoyl-3-(1-m-tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea has anti-inflammatory, anti-tumor, and anti-diabetic effects. In addition, it has been shown to have antioxidant properties and to inhibit the activity of enzymes involved in the degradation of extracellular matrix. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

1-Benzoyl-3-(1-m-tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yield. In addition, it has been shown to have low toxicity and high stability under various conditions. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-Benzoyl-3-(1-m-tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea. One direction is to further investigate its anti-inflammatory, anti-tumor, and anti-diabetic properties and to explore its potential as a therapeutic agent for Alzheimer's disease. Another direction is to study its potential as a ligand for the synthesis of metal complexes and as a building block for the preparation of supramolecular structures. In addition, it may be possible to modify the structure of the compound to improve its solubility in water and its activity against specific enzymes.

Synthesis Methods

1-Benzoyl-3-(1-m-tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea can be synthesized using various methods. One of the commonly used methods involves the reaction between 1-m-tolyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid hydrazide and benzoyl isothiocyanate in the presence of a base. The reaction yields 1-Benzoyl-3-(1-m-tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea as a white solid.

properties

IUPAC Name

N-[(E)-[1-(3-methylphenyl)pyrazolidin-3-ylidene]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-13-6-5-9-15(12-13)22-11-10-16(21-22)19-18(24)20-17(23)14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H2,19,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIJQQTWFQBMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCC(=NC(=S)NC(=O)C3=CC=CC=C3)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2CC/C(=N\C(=S)NC(=O)C3=CC=CC=C3)/N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-3-(1-m-tolyl-4,5-dihydro-1H-pyrazol-3-yl)-thiourea

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